molecular formula C16H34N4Ni B14814117 Bis(N N'-diisopropylacetamidinato)nicke& CAS No. 635680-62-5

Bis(N N'-diisopropylacetamidinato)nicke&

Cat. No.: B14814117
CAS No.: 635680-62-5
M. Wt: 341.16 g/mol
InChI Key: RUNPFVNZLNGYKP-UHFFFAOYSA-N
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Description

Bis(N,N’-diisopropylacetamidinato)nickel(II) is an organonickel compound with the empirical formula C16H34N4Ni and a molecular weight of 341.16 g/mol . This compound is commonly used in various chemical processes due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(N,N’-diisopropylacetamidinato)nickel(II) can be synthesized through the reaction of nickel(II) chloride with N,N’-diisopropylacetamidine in the presence of a base . The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis(N,N’-diisopropylacetamidinato)nickel(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Ligand exchange reactions often involve phosphines or amines as substituting ligands.

Major Products Formed

    Oxidation: Nickel(III) or nickel(IV) complexes.

    Reduction: Nickel(0) complexes.

    Substitution: Various nickel-ligand complexes depending on the substituting ligand.

Scientific Research Applications

Bis(N,N’-diisopropylacetamidinato)nickel(II) has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis(N,N’-diisopropylacetamidinato)nickel(II) exerts its effects involves the coordination of the nickel center with the amidine ligands. This coordination stabilizes the nickel in various oxidation states, allowing it to participate in redox reactions and catalytic processes . The molecular targets and pathways involved depend on the specific reaction or application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(N,N’-diisopropylacetamidinato)nickel(II) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other nickel complexes. Its ability to stabilize nickel in various oxidation states makes it particularly valuable in catalytic applications.

Properties

CAS No.

635680-62-5

Molecular Formula

C16H34N4Ni

Molecular Weight

341.16 g/mol

IUPAC Name

(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide;nickel(2+)

InChI

InChI=1S/2C8H17N2.Ni/c2*1-6(2)9-8(5)10-7(3)4;/h2*6-7H,1-5H3;/q2*-1;+2

InChI Key

RUNPFVNZLNGYKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[Ni+2]

Origin of Product

United States

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